Crystal Structure and Molecular Planarity: 6-Chloro Derivative vs. Unsubstituted Parent
Single-crystal X-ray diffraction analysis of the 6-chloro derivative reveals the molecule is nearly planar within 0.2 Å with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9), crystallizing in the orthorhombic space group Aba2 with unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, and a final R-factor of 0.0414 [1]. In contrast, the unsubstituted parent 2-imino-2H-chromene-3-carboxamide crystallizes in the monoclinic space group P 1 21/c 1 with significantly different unit cell dimensions (a=4.7260 Å, b=14.633 Å, c=12.5056 Å, β=93.970°) and a substantially higher residual factor of 0.2195, indicating lower-quality refinement or greater structural disorder [2]. The chlorine substituent at the 6-position thus alters both the crystal system (orthorhombic vs. monoclinic) and the quality of crystalline order.
| Evidence Dimension | Crystal structure and molecular planarity |
|---|---|
| Target Compound Data | Orthorhombic, Aba2, a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, R=0.0414, planar within 0.2 Å, torsion angle -179(2)° |
| Comparator Or Baseline | Unsubstituted parent: Monoclinic, P 1 21/c 1, a=4.7260 Å, b=14.633 Å, c=12.5056 Å, β=93.970°, R=0.2195 |
| Quantified Difference | Different crystal system (orthorhombic vs. monoclinic); R-factor improvement of 81% (0.0414 vs. 0.2195); unit cell volume differs substantially |
| Conditions | Single-crystal X-ray diffraction at 291 K for 6-chloro derivative; parent structure from CrystEngComm 2019 data |
Why This Matters
Superior crystallinity (R=0.0414 vs. 0.2195) and distinct crystal packing enable more reliable solid-state characterization for quality control and formulation studies, while the planar conformation informs computational docking and SAR interpretation.
- [1] KoreaScience. Crystal structure determination of a chromene derivative. Single crystal X-ray diffraction: orthorhombic, Aba2, a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, R=0.0414. Molecule nearly planar within 0.2 Å; torsion angle -179(2)°. View Source
- [2] Shishkina SV, Konovalova IS, Kovalenko SM, et al. Hydrogen bonding vs stacking interaction in the crystals of the simplest coumarin derivatives: study from the energetic viewpoint. CrystEngComm. 2019. DOI: 10.1039/C9CE01344J. Parent compound crystal data: space group P 1 21/c 1, a=4.7260 Å, b=14.633 Å, c=12.5056 Å, β=93.970°, R=0.2195. View Source
